3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-N-[(1-phenyl-1H-pyrazol-4-yl)methyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-N~4~-[(1-PHENYL-1H-PYRAZOL-4-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of isoxazolo[5,4-b]pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-N~4~-[(1-PHENYL-1H-PYRAZOL-4-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of enaminone intermediates with hydrazine derivatives to form the pyrazole ring, followed by further functionalization to introduce the isoxazolo[5,4-b]pyridine core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-throughput screening techniques to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-N~4~-[(1-PHENYL-1H-PYRAZOL-4-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while nucleophilic substitution can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-N~4~-[(1-PHENYL-1H-PYRAZOL-4-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications, including:
Medicinal Chemistry: This compound is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways involved in these diseases.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-N~4~-[(1-PHENYL-1H-PYRAZOL-4-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. It is known to inhibit the activity of certain enzymes involved in inflammatory and cancer pathways, thereby reducing the production of pro-inflammatory cytokines and promoting apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Methylpyrazole: A simpler pyrazole derivative with known applications in medicinal chemistry.
1,3-Diphenyl-1H-pyrazol-4-yl derivatives: These compounds share structural similarities and are also studied for their biological activities.
Uniqueness
3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-N~4~-[(1-PHENYL-1H-PYRAZOL-4-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its complex structure, which includes multiple heterocyclic rings, making it a versatile compound for various applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C22H19N7O2 |
---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
3-methyl-6-(1-methylpyrazol-4-yl)-N-[(1-phenylpyrazol-4-yl)methyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H19N7O2/c1-14-20-18(8-19(26-22(20)31-27-14)16-11-24-28(2)13-16)21(30)23-9-15-10-25-29(12-15)17-6-4-3-5-7-17/h3-8,10-13H,9H2,1-2H3,(H,23,30) |
InChI Key |
JYYHHDGLNDTZFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CN(N=C3)C)C(=O)NCC4=CN(N=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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